molecular formula C18H17NO4 B3424585 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid CAS No. 35661-38-2

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid

Cat. No. B3424585
CAS RN: 35661-38-2
M. Wt: 311.3 g/mol
InChI Key: QWXZOFZKSQXPDC-UHFFFAOYSA-N
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Description

The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is an organic compound that can be used in various fields of life sciences . It has a molecular weight of 353.42 . The IUPAC name for this compound is ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 353.42 . More detailed physical and chemical properties were not found in the available resources .

Scientific Research Applications

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived from biomass, has seen applications in drug synthesis due to its carbonyl and carboxyl functional groups, which offer versatility in chemical reactions. LEV can directly synthesize drugs or synthesize related derivatives for drug synthesis. Its role in forming pharmaceutical intermediates and acting as a linker to connect pharmaceutical reagents with carriers highlights its potential in medicine, especially in cancer treatment and the development of medical materials (Zhang et al., 2021).

Functionalization of Quantum Dots with Amino Acids

The functionalization of carbon-based quantum dots using amino acids enhances their electronic and optical properties, making them suitable for optoelectronic devices. This application demonstrates the capability of amino acid-functionalized quantum dots in diverse fields, from sensors to energy storage systems. The process involves amidation, indicating a broad potential for amino acid-functionalized quantum dots in future applications across various domains (Ravi et al., 2021).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids serve as biorenewable chemicals and precursors for various industrial chemicals. However, their inhibitory effects on microbes during fermentative production highlight the importance of understanding and mitigating these effects. This research area focuses on identifying metabolic engineering strategies to increase microbial robustness against carboxylic acid inhibition, crucial for the bio-based production of chemicals (Jarboe et al., 2013).

Sorption of Herbicides to Soil and Organic Matter

The study of sorption of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), to soil and organic matter is vital for understanding their environmental fate and impact. This research informs strategies for managing herbicide application and mitigating their potential negative effects on ecosystems (Werner et al., 2012).

Spin Label Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC has been employed in studying peptides and peptide synthesis. Its rigid character and incorporation via peptide bonds have made it a valuable tool for analyzing peptide secondary structure and dynamics. This application spans studies on peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions, demonstrating TOAC's value in biochemical research (Schreier et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275950, DTXSID70865784
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine
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URL https://comptox.epa.gov/dashboard/DTXSID20275950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_39542
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid

CAS RN

35661-39-3, 35661-38-2
Record name N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334296
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Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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